Samarcandin

Multidrug Resistance Reversal MRP2 Transporter Chemosensitization

Samarcandin (CAS 28699-16-3) is a naturally occurring sesquiterpene coumarin isolated primarily from Ferula species such as F. assa-foetida, F.

Molecular Formula C24H32O5
Molecular Weight 400.5 g/mol
CAS No. 28699-16-3
Cat. No. B610672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamarcandin
CAS28699-16-3
SynonymsSamarcandin; 
Molecular FormulaC24H32O5
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)(C)O)C
InChIInChI=1S/C24H32O5/c1-22(2)18-9-12-24(4,27)19(23(18,3)11-10-20(22)25)14-28-16-7-5-15-6-8-21(26)29-17(15)13-16/h5-8,13,18-20,25,27H,9-12,14H2,1-4H3/t18-,19+,20+,23-,24+/m1/s1
InChIKeyWNANPKYNOALKIV-XJRISUEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Samarcandin (CAS 28699-16-3) Procurement Guide: Core Compound Identity and Scientific Scope


Samarcandin (CAS 28699-16-3) is a naturally occurring sesquiterpene coumarin isolated primarily from Ferula species such as F. assa-foetida, F. huber-morathii, and F. samarkandica. Its structure features a 7-hydroxycoumarin core linked to a bicyclic sesquiterpene alcohol moiety through an ether bridge [1][2]. Unlike simpler coumarins or monoterpene-fused analogs, samarcandin's complex stereochemistry—explicitly resolved via single-crystal X-ray diffraction—confers a distinct spatial architecture that directly influences target-binding interactions and efflux pump recognition [2][3].

Why Generic Substitution of Samarcandin Is Not Supported by Current Evidence


Sesquiterpene coumarins from Ferula, including farnesiferols, conferone, mogoltadone, and samarcandin, share a common 7-hydroxycoumarin scaffold, yet exhibit divergent biological profiles due to differences in sesquiterpene moiety stereochemistry, esterification status, and ether linkage geometry. A direct comparative study of four purified coumarins from the same plant source revealed a 4.4-fold range in α-amylase inhibition and a 2.3-fold range in HepG2 cytotoxicity among chemically related compounds tested under identical conditions [1]. Within the MRP2 efflux assay employing 14 isolated sesquiterpene coumarins, only two compounds—samarcandin and conferdione—achieved the highest level of pump inhibition, while structurally close analogs such as farnesiferol A, farnesiferol C, and mogoltadone exhibited only moderate effects [2]. These results demonstrate that subtle structural variations among in-class compounds translate into quantifiable functional differences, making generic substitution scientifically unreliable without tandem biological verification.

Samarcandin Evidence Guide: Quantified Differentiation Against Closest Analogs


Samarcandin Ranks Highest (Tied) for MRP2 Efflux Pump Inhibition Among 14 Sesquiterpene Coumarins in Cisplatin-Resistant Ovarian Carcinoma

Samarcandin, together with conferdione, demonstrated the most potent inhibitory effect on multidrug resistance-associated protein 2 (MRP2) efflux when evaluated against 13 other structurally-characterized sesquiterpene coumarins in the A2780/RCIS cisplatin-resistant ovarian carcinoma model. At a nontoxic concentration of 20 μM, samarcandin combined with cisplatin significantly enhanced cisplatin cytotoxicity, and flow cytometric efflux assays confirmed a significant increase in intracellular 5-CFDA accumulation. In direct contrast, structurally related analogs such as farnesiferol A, farnesiferol B, farnesiferol C, mogoltacin, mogoltadone, and lehmferin showed only moderate MDR reversal effects under the same conditions [1].

Multidrug Resistance Reversal MRP2 Transporter Chemosensitization

Samarcandin Exhibits the Lowest Cytotoxicity Among Four Purified Coumarins in HepG2 Hepatocellular Carcinoma Cells

In a head-to-head in vitro MTT cytotoxicity assay performed on HepG2 hepatocellular carcinoma cells under identical conditions, samarcandin exhibited the highest IC50 value (37.61 μg/mL) among four purified 7-hydroxycoumarine derivatives, indicating the lowest cytotoxic potency. By comparison, farnesiferol A showed an IC50 of 28.14 μg/mL, umbelliprenin 31.75 μg/mL, and farnesiferol C 36.64 μg/mL. This 1.34-fold safety margin versus the most toxic analog (farnesiferol A) positions samarcandin as the preferred candidate when minimizing off-target hepatocellular toxicity is a priority [1].

Cytotoxicity HepG2 Safety Window

Samarcandin Shows Intermediate α-Amylase Inhibition: Distinct Selectivity Profile Relative to Umbelliprenin and Farnesiferol C

Under identical assay conditions at 25 μg/mL, samarcandin exhibited an α-amylase inhibition rate of 12.19%, which was significantly lower than umbelliprenin (35.07%) but higher than farnesiferol C (9.01%) and farnesiferol A (18.82%). The positive control acarbose at 100 µM produced 28.77% inhibition. This graded inhibition profile among structurally similar coumarins demonstrates that samarcandin occupies a specific intermediate position in the α-amylase inhibitory spectrum, enabling distinct pharmacological fine-tuning that is not achievable with either the strongly inhibitory umbelliprenin or the weakly inhibitory farnesiferol C [1].

Alpha-Amylase Inhibition Postprandial Hyperglycemia Enzyme Selectivity

Samarcandin Shows Lower α-Glucosidase Inhibition Versus Acarbose, Indicating a Cleaner α-Amylase-Dominant Selectivity Window

In the same comparative study, samarcandin at 25 μg/mL inhibited α-glucosidase by only 3.87%, which was lower than acarbose (6.85% at 100 µM) and modestly below farnesiferol C (4.96%) and umbelliprenin (4.98%). All isolated compounds produced statistically significant inhibition (P < 0.01 or P < 0.001), but the absolute effect sizes were narrow. This positions samarcandin as having a wider selectivity gap between α-amylase (12.19%) and α-glucosidase (3.87%) inhibition—a roughly 3.2:1 preferential ratio—compared to umbelliprenin which exhibits a 7:1 ratio skewed toward amylase inhibition, and farnesiferol C with a 1.8:1 ratio. Such differential selectivity ratios have direct implications for physiological glucose modulation profiles [1].

Alpha-Glucosidase Inhibition Enzyme Selectivity Carbohydrate Digestive Enzymes

Samarcandin Absolute Stereochemistry Unequivocally Determined by X-ray Crystallography, Distinguishing It from Diastereomers and Unresolved Analogs

The absolute configuration of samarcandin was unequivocally established through single-crystal X-ray structure analysis of its semi-synthetic (R)-MTPA ester derivative, providing orthorhombic crystal parameters (space group P212121, a=10.8204 Å, b=12.9894 Å, c=15.2467 Å, V=2142.9 ų) [1][2]. This stereochemical resolution is critical because closely related compounds such as epi-samarcandin (3′,9′-di-epi-samarcandin) and isosamarcandin differ only in the configuration at specific chiral centers, yet these stereochemical variations profoundly alter biological activity—epi-samarcandin demonstrates a distinct mechanism involving PI3K-Akt pathway-mediated apoptosis in colon cancer HCT116 cells [3]. Without crystallographically-confirmed absolute stereochemistry, reported biological data for stereochemical mixtures or unresolved analogs cannot be reliably assigned to a specific diastereomer, compromising reproducibility in target engagement studies.

Absolute Configuration X-ray Crystallography Stereochemical Purity

Samarcandin High-Value Application Scenarios Based on Evidence


Chemosensitizer Lead Discovery for Multidrug-Resistant Ovarian Cancer

Samarcandin's top-ranked MRP2 efflux pump inhibitory activity among 14 sesquiterpene coumarins makes it a rational starting point for developing cisplatin-sensitizing combination therapies. At a nontoxic 20 μM concentration, it enhances cisplatin cytotoxicity in A2780/RCIS cells. Procurement for this use case prioritizes MRP2-modulating potency, where samarcandin demonstrably outperforms the nearest commercially available analogs such as farnesiferol A, farnesiferol C, and mogoltadone [1].

Structure-Activity Relationship (SAR) Studies Requiring Stereochemically Defined Sesquiterpene Coumarin

The unequivocal determination of samarcandin's absolute configuration via single-crystal X-ray crystallography eliminates the stereochemical ambiguity that plagues diastereomers such as epi-samarcandin and isosamarcandin. SAR programs that require computationally docking a sesquiterpene coumarin into protein targets—or that need a stereochemically pure standard for chiral HPLC method development—should select samarcandin as the reference compound for which three-dimensional coordinates are publicly validated [2][3].

Carbohydrate Digestive Enzyme Profiling with Defined Selectivity Requirements

When experimental protocols demand a sesquiterpene coumarin with intermediate α-amylase potency and a moderate amylase-to-glucosidase selectivity ratio (~3.2:1), samarcandin fills a gap between highly amylase-selective umbelliprenin (7:1) and nearly non-selective farnesiferol C (1.8:1). This makes it suitable for dissecting the individual enzymatic components of postprandial glucose regulation [4].

Hepatocyte-Focused Toxicity Profiling Where Low Baseline Cytotoxicity Is Essential

With a HepG2 IC50 of 37.61 μg/mL—the highest among four purified Ferula coumarins—samarcandin provides the widest in vitro safety window in hepatocellular models. This property is critical for metabolism and toxicity studies where compound-induced cytotoxicity must be minimized to avoid confounding assay readouts [4].

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